(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid
Overview
Description
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid: is a labeled form of benzoic acid where all the carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This compound is primarily used in tracer studies and nuclear magnetic resonance spectroscopy due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid-ring-13C6 typically involves the use of carbon-13 labeled precursors. One common method is the condensation of carbon-13 labeled benzene with carbon dioxide in the presence of a catalyst to form benzoic acid-ring-13C6.
Industrial Production Methods: Industrial production of benzoic acid-ring-13C6 is similar to the laboratory synthesis but on a larger scale. The process involves the use of carbon-13 labeled benzene and carbon dioxide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Scientific Research Applications
Chemistry: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid is used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: In biological studies, it is used to trace metabolic pathways and understand the fate of benzoic acid in living organisms.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benzoic acid derivatives.
Industry: In the industrial sector, it is used in the development of new materials and as a standard in quality control processes.
Mechanism of Action
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid exerts its effects primarily through its carboxyl group and aromatic ring. The carboxyl group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π interactions. These interactions are crucial in its role as a tracer in nuclear magnetic resonance spectroscopy and other applications.
Comparison with Similar Compounds
Benzoic acid: The unlabeled form of benzoic acid.
Benzyl alcohol: The reduced form of benzoic acid.
Nitrobenzoic acid: A nitrated derivative of benzoic acid.
Uniqueness: The primary uniqueness of benzoic acid-ring-13C6 lies in its isotopic labeling with carbon-13, which makes it invaluable for tracer studies and nuclear magnetic resonance spectroscopy. This isotopic labeling allows for the detailed study of reaction mechanisms and molecular interactions that are not possible with the unlabeled compound.
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514714 | |
Record name | (~13~C_6_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.077 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125945-98-4 | |
Record name | (~13~C_6_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic-13C6 acid (ring-13C6) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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